

Application Notes and Protocols: Cyanidin 3-Galactoside Analytical Standards

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Compound of Interest

Compound Name: Cyanidin 3-galactoside

Cat. No.: B190881

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Introduction

Cyanidin 3-galactoside, also known as idaein, is a prominent anthocyanin found in a variety of fruits and berries, such as lingonberries, black chokeberries, and apples.[1][2] As a member of the flavonoid class of organic compounds, it is responsible for the red, purple, and blue pigments in many plants.[3] Beyond its role as a natural colorant, **cyanidin 3-galactoside** is of significant interest to the scientific community for its potential health benefits, which include antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties.[1][4] Its ability to cross the blood-brain barrier further highlights its potential as a therapeutic agent for neurological health.

These application notes provide detailed information on the analytical standards for **cyanidin 3-galactoside**, along with protocols for its quantification and qualification using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Standards

The use of well-characterized reference standards is crucial for the accurate identification and quantification of **cyanidin 3-galactoside** in research and drug development. Several suppliers offer **cyanidin 3-galactoside** chloride as a reference substance.

Parameter	Specification	Source(s)
Compound Name	Cyanidin 3-galactoside chloride	
Synonyms	Idaein chloride, 3-(Galactosyloxy)-3',4',5,7-tetrahydroxyflavylium chloride, Cyanidin 3-O-β-D-galactopyranoside	
CAS Number	27661-36-5	
Molecular Formula	C ₂₁ H ₂₁ ClO ₁₁	
Molecular Weight	484.84 g/mol	
Purity	≥90% or ≥95.0% (HPLC)	
Grade	Primary Reference Standard, Analytical Standard	
Format	Neat, Powder	
Storage	-20°C	

Experimental Protocols

Quantification of Cyanidin 3-Galactoside by HPLC

This protocol is adapted from a method used for the determination of **cyanidin 3-galactoside** in plant extracts.

a. Sample Preparation (from Plant Material)

- Grind the plant material into a fine powder, often with the aid of liquid nitrogen.
- Immerse the powder in an acidified organic solvent (e.g., methanol with 1% formic acid).
- Use sonication or shaking to improve extraction efficiency.
- Centrifuge the mixture to separate the supernatant from the solid residue.

- Filter the supernatant through a 0.45 µm membrane filter prior to injection.

b. Chromatographic Conditions

Parameter	Condition
Instrument	High-Pressure Liquid Chromatography (HPLC) system
Column	C18, 4.6 x 150 mm, 5 µm
Column Temperature	25 °C
Mobile Phase A	1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-2 min, 0% B; 2-10 min, 0-100% B; 10-12 min, 100-70% B; 12-15 min, 70-0% B
Flow Rate	1.0 mL/min
Detection	UV-Vis Detector at 520 nm
Injection Volume	5-10 µL

c. Quantification

Prepare a calibration curve using a certified reference standard of **cyanidin 3-galactoside** at various concentrations. The concentration of **cyanidin 3-galactoside** in the samples is determined by comparing the peak area with the calibration curve.

Analysis of Cyanidin 3-Galactoside in Biological Matrices by UPLC-MS/MS

This protocol provides a general framework for the analysis of **cyanidin 3-galactoside** in plasma and urine, based on methods for similar anthocyanins.

a. Sample Preparation

- Plasma (Protein Precipitation):

- To 500 µL of plasma, add 1.5 mL of acidified acetonitrile.
- Vortex the mixture and centrifuge to precipitate proteins.
- Collect the supernatant and dry it under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent for injection.
- Urine (Dilute-and-Shoot):
 - Centrifuge the urine sample to remove any particulate matter.
 - Dilute the supernatant with a suitable solvent (e.g., mobile phase A).
 - The sample is now ready for injection.

b. UPLC-MS/MS Conditions

Parameter	Condition
Instrument	UPLC system coupled to a triple quadrupole mass spectrometer
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A	Water with 1% Formic Acid
Mobile Phase B	Acetonitrile
Gradient	Start at 5% B, increase to 21% B at 20 min, then to 40% B at 35 min
Flow Rate	0.60 mL/min
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)

c. Mass Spectrometry Parameters

The specific mass transitions for **cyanidin 3-galactoside** need to be determined by direct infusion of a standard solution. The precursor ion will be the molecular ion $[M]^+$, and the product ions will be characteristic fragments. For cyanidin-based compounds, a common fragment corresponds to the cyanidin aglycone (m/z 287).

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Cyanidin 3-galactoside	449.1	287.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Visualizations

Experimental Workflow for Cyanidin 3-Galactoside Analysis

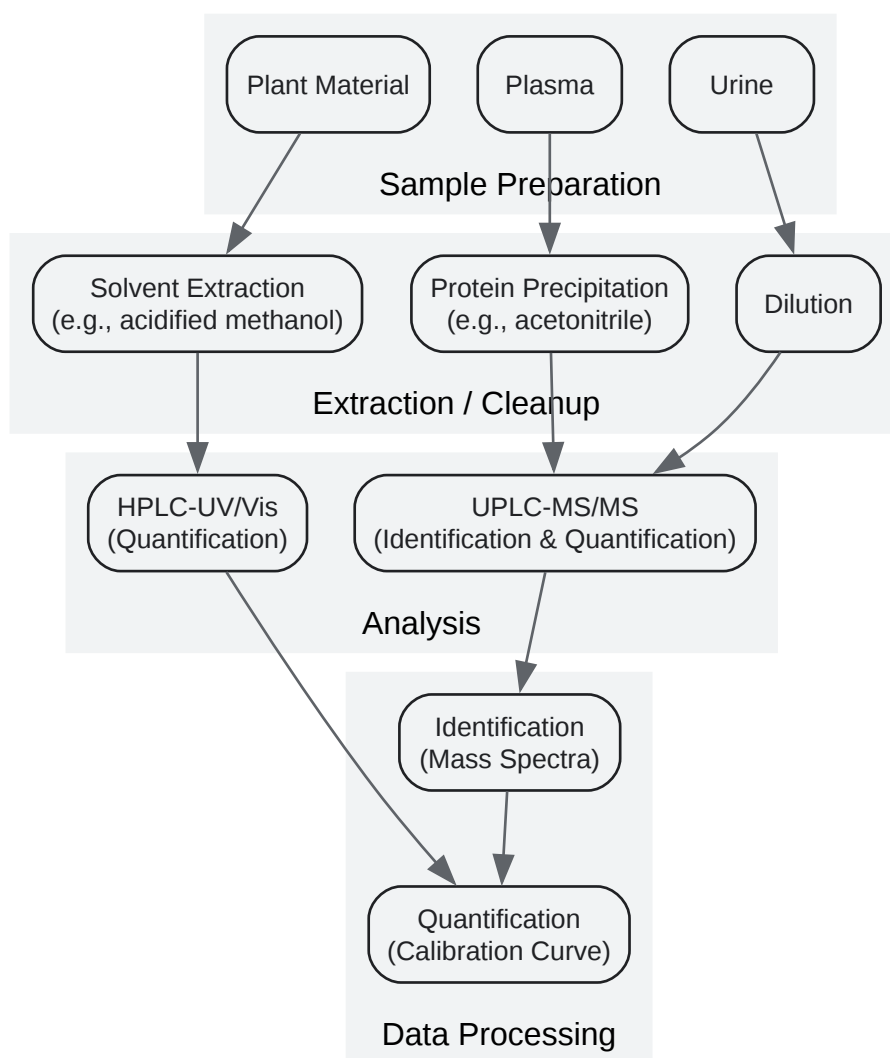


Figure 1: General workflow for the analysis of cyanidin 3-galactoside.

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Caption: General workflow for **cyanidin 3-galactoside** analysis.

Putative Anti-inflammatory Signaling Pathway

While the precise signaling pathways for **cyanidin 3-galactoside** are still under investigation, research on the closely related cyanidin 3-glucoside suggests a mechanism involving the inhibition of the NF- κ B pathway, a key regulator of inflammation.

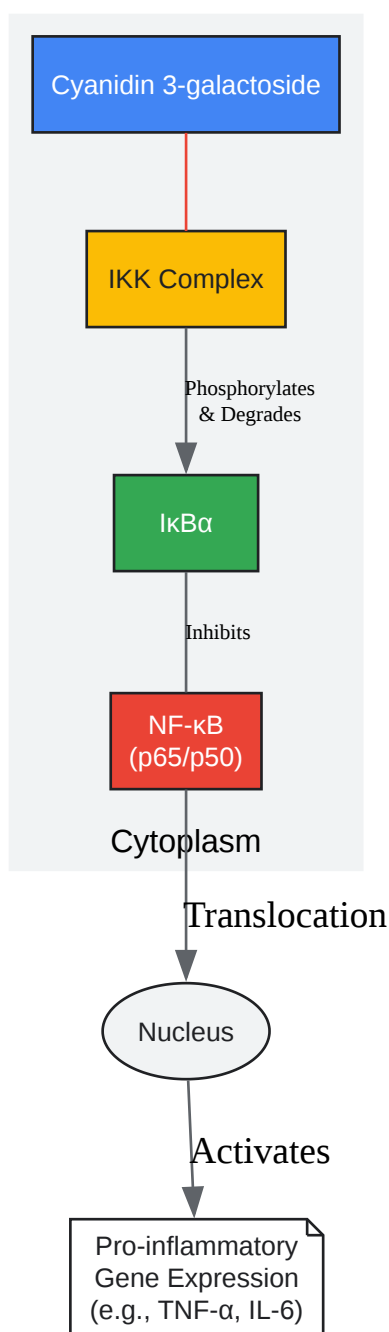


Figure 2: Putative anti-inflammatory action via NF-κB inhibition.

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Caption: Putative anti-inflammatory action via NF-κB inhibition.

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